molecular formula C9H10N4O B12578032 N-(1H-Benzimidazole-2-yl)-2-aminoacetamide

N-(1H-Benzimidazole-2-yl)-2-aminoacetamide

Cat. No.: B12578032
M. Wt: 190.20 g/mol
InChI Key: JMRPGUNYXRIELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazole-2-yl)-2-aminoacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and antiparasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Benzimidazole-2-yl)-2-aminoacetamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under mild conditions . Another approach involves the reaction with aromatic aldehydes in the presence of an oxidizing agent such as sodium metabisulphite .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(1H-Benzimidazole-2-yl)-2-aminoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-N-(1H-benzimidazol-2-yl)acetamide

InChI

InChI=1S/C9H10N4O/c10-5-8(14)13-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5,10H2,(H2,11,12,13,14)

InChI Key

JMRPGUNYXRIELP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.